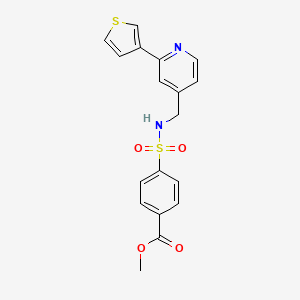

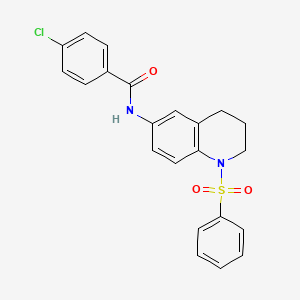

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

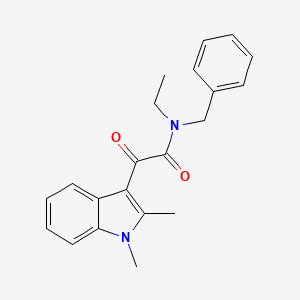

The compound "2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide" is a chemical entity that appears to be related to a class of sulfonamide derivatives with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl rings, thiazole units, and acetamide groups, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically begins with a chlorobenzoic acid precursor, as described in the first paper. The process involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and the conversion of intermediates into sulfonyl chlorides, followed by nucleophilic attack by amines to yield the final sulfonamide compounds . This multi-step synthesis route could potentially be adapted for the synthesis of the compound of interest by incorporating the appropriate trifluoromethoxyphenyl and thiazolyl substituents at the relevant stages.

Molecular Structure Analysis

The molecular structure of a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been analyzed, revealing that the chlorophenyl ring is oriented at a slight angle to the thiazole ring . This suggests that in the compound of interest, similar steric interactions may influence the overall molecular conformation, which could affect its biological activity.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the exact compound . However, sulfonamide derivatives like those mentioned in the papers are known to participate in various chemical reactions due to their functional groups. For instance, the sulfonyl chloride intermediate is reactive towards nucleophiles, which is a key step in the synthesis of these compounds . The acetamide moiety, as seen in related compounds, may also engage in hydrogen bonding, influencing the compound's solubility and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related compounds discussed in the papers. For example, the presence of chlorophenyl and trifluoromethoxyphenyl groups is likely to contribute to the compound's lipophilicity, while the acetamide group may enhance its hydrogen bonding capacity . The optimized synthesis conditions for a related compound, such as reaction temperature and time, provide insight into the stability and reactivity of these types of compounds .

Wissenschaftliche Forschungsanwendungen

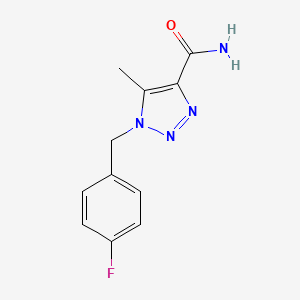

Synthesis and Biological Activity

Compounds incorporating the sulfonamide moiety, including structures similar to 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, have been widely studied for their potential biological activities. For instance, derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activities. Some of these compounds exhibited significant anticonvulsive effects, highlighting the importance of the sulfonamide and thiazole groups in medicinal chemistry (Farag et al., 2012).

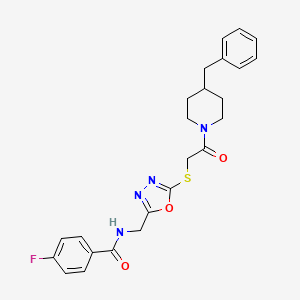

Structural and Metabolic Stability Studies

The structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have been investigated, focusing on the metabolic stability of compounds with similar structures. This research aims to improve the pharmacological profile of these inhibitors, demonstrating the utility of such compounds in the development of new therapeutics (Stec et al., 2011).

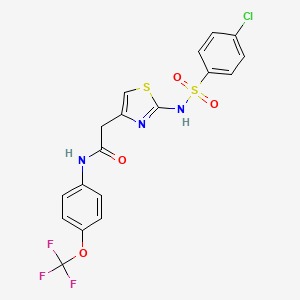

Antimalarial and Antiviral Applications

Sulfonamide derivatives have been explored for their antimalarial properties and potential use in COVID-19 treatment, using computational calculations and molecular docking studies. These studies reveal the versatility of sulfonamide compounds in targeting various biological pathways and their potential in addressing current global health challenges (Fahim & Ismael, 2021).

Anticancer Activities

Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies contribute to the ongoing search for effective cancer treatments and highlight the therapeutic potential of sulfonamide-containing compounds (Ghorab et al., 2015).

Antimicrobial Applications

Compounds bearing the sulfonamide moiety have been synthesized and assessed for their antimicrobial activities, demonstrating significant efficacy against a range of bacterial and fungal pathogens. This research underscores the potential of such compounds in developing new antimicrobial agents to combat resistant strains (Darwish et al., 2014).

Eigenschaften

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O4S2/c19-11-1-7-15(8-2-11)31(27,28)25-17-24-13(10-30-17)9-16(26)23-12-3-5-14(6-4-12)29-18(20,21)22/h1-8,10H,9H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXROVQFZJOGIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2523333.png)

![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2523334.png)

![(3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol](/img/structure/B2523338.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523342.png)

![ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2523349.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2523350.png)